Compound Description: Nifedipine is a calcium channel antagonist used to treat hypertension and angina. [] Studies have explored the relationship between its structure and biological activity, specifically its ability to inhibit calcium-dependent muscle responses. []
Relevance: Although Nifedipine belongs to the 1,4-dihydropyridine class and 3-cyano-4-(dimethylamino)phenylboronic acid belongs to the phenylboronic acid class, both compounds exhibit structural similarities. They both possess a phenyl ring with substituents at the 1,3, and 4 positions. This structural similarity highlights the importance of these positions in influencing biological activity and makes Nifedipine a relevant comparison point for understanding the potential activities of 3-cyano-4-(dimethylamino)phenylboronic acid. []
Compound Description: This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) family of kinases, particularly useful in treating EGFR-affected cancers. [, , ] It exists in various crystalline forms, including a maleate salt form, which has been studied for its preparation and use in pharmaceutical compositions. [, , ]
Relevance: This compound and 3-cyano-4-(dimethylamino)phenylboronic acid share a key structural element: the 4-(dimethylamino)phenyl group. The consistent presence of this group in molecules exhibiting biological activity against significant drug targets like EGFR suggests it might play a vital role in binding interactions or influencing the overall pharmacophore. [, , ] Exploring the properties of 3-cyano-4-(dimethylamino)phenylboronic acid could provide insights into the contribution of this group to the activity of this EGFR inhibitor and other related compounds.
Compound Description: This series of compounds demonstrates inhibitory activity against IKK-β (nuclear factor kappa B kinase subunit beta), a crucial modulator of the NF-κB pathway. [] In silico studies, including QSAR, docking, and molecular dynamics simulations, have been conducted on these derivatives to evaluate their potential as drug candidates for cancer and rheumatoid arthritis. []
Compound Description: CDAPA is a non-natural amino acid with environment-sensitive fluorescence properties. [] It exhibits low fluorescence in water but displays significantly enhanced fluorescence intensity and lifetime in non-aqueous environments, making it a potential small fluorescent probe for studying protein environments. []
Relevance: CDAPA shares the exact core structure with 3-cyano-4-(dimethylamino)phenylboronic acid, with the only difference being the presence of an alanine moiety attached to the phenyl ring in CDAPA. [] This structural similarity makes CDAPA particularly interesting for understanding the physicochemical properties of the 3-cyano-4-(dimethylamino)phenyl moiety, especially its interaction with different solvents.
3-Cyano-4-anilino-5-formyl-2-pyridone and 3-chloro-4-cyanobenzo[b][1,6]naphthyridine
Compound Description: These compounds are synthesized through the hydrolysis of 1-substituted 5-cyano-6-(8-dimethylamino)vinyl-4-pyrimidinones. [] The formation of these compounds, particularly 3-chloro-4-cyanobenzo[b][1,6]naphthyridine via cyclization of 3-cyano-4-anilino-5-formyl-2-pyridone, highlights the reactivity of these structures and their potential as intermediates in organic synthesis. []
Relevance: While not directly analogous in structure, the synthetic route to these compounds involves intermediates possessing both a cyano group and a substituted amino group on a phenyl ring, mirroring the key structural features of 3-cyano-4-(dimethylamino)phenylboronic acid. [] Understanding the reactivity and transformation of these intermediates might offer insights into potential synthetic pathways or modifications for 3-cyano-4-(dimethylamino)phenylboronic acid, potentially leading to the development of new derivatives or applications in organic synthesis.
1-Cyano-4-dimethylaminopyridinium salts
Compound Description: These salts, including the perchlorate and fluoroborate forms, serve as water-soluble reagents for the selective cyanylation of protein sulfhydryl groups. [] They react rapidly with thiols, exemplified by their ability to inhibit papain activity and cyanylate cysteine residues in the insulin B-chain. []
Relevance: These salts highlight the reactivity of the cyano group in conjunction with a dimethylamino substituent, albeit in a pyridinium ring system instead of the phenyl ring present in 3-cyano-4-(dimethylamino)phenylboronic acid. [] This comparison underscores the potential of the cyano group in 3-cyano-4-(dimethylamino)phenylboronic acid to participate in similar reactions, albeit with potentially different reactivity and selectivity depending on the reaction conditions and target molecules.
Compound Description: This compound was isolated as a by-product from the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with acetophenone. [] Its structure, characterized by X-ray crystallography, reveals two independent molecules with varying dihedral angles between the pyran ring and the phenyl group. []
Relevance: This compound exhibits structural similarities to 3-cyano-4-(dimethylamino)phenylboronic acid, specifically the presence of both a cyano group at the 3-position and a dimethylamino group at the 4-position of a six-membered ring. [] Although the core ring systems differ (pyran-2-one vs. phenyl), this similarity suggests that further investigation into the conformational flexibility and potential intermolecular interactions of 3-cyano-4-(dimethylamino)phenylboronic acid might be insightful. Understanding these structural features could be valuable in the context of drug design and predicting potential binding interactions with biological targets.
Compound Description: Y-700 is a potent xanthine oxidoreductase (XOR) inhibitor. [] It exhibits a mixed-type inhibition mechanism and binds tightly to both active and inactive forms of XOR. [] This compound effectively lowers plasma urate levels in animal models, highlighting its potential as a treatment for hyperuricemia and related diseases. []
Relevance: Y-700 shares a significant structural similarity with 3-cyano-4-(dimethylamino)phenylboronic acid in the form of the 3-cyano-4-alkoxyphenyl moiety. [] Although Y-700 has a 2,2-dimethylpropoxy group at the 4-position of the phenyl ring while 3-cyano-4-(dimethylamino)phenylboronic acid has a dimethylamino group, the shared 3-cyano-4-alkoxyphenyl moiety suggests a possible common pharmacophore. This resemblance suggests that modifications to the alkoxy substituent at the 4-position of the phenyl ring in both compounds might significantly impact their binding affinity and selectivity towards XOR or other potential targets.
Compound Description: NNC 25-2504 is a highly potent and orally available antagonist of the human glucagon receptor (hGluR). [] It exhibits noncompetitive antagonism with high affinity, effectively inhibiting glucagon-stimulated glucose production. [] This compound's promising pharmacological profile makes it a potential candidate for treating hyperglucagonemia and hyperglycemia. []
Relevance: Although structurally distinct, the development of NNC 25-2504 stemmed from optimizing alkylidene hydrazide-based hGluR antagonists, a process that involved exploring a wide range of substitutions on the phenyl ring. [] This research emphasizes the importance of substituent modifications on a phenyl ring for achieving desired biological activity. While NNC 25-2504 does not share a direct structural resemblance with 3-cyano-4-(dimethylamino)phenylboronic acid, the knowledge gained from optimizing its structure underscores the potential of modifying the substituents on the phenyl ring of 3-cyano-4-(dimethylamino)phenylboronic acid to potentially discover new compounds with improved potency, selectivity, or pharmacokinetic properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.